molecular formula C13H16N2O5 B181329 3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid CAS No. 33214-73-2

3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid

Cat. No. B181329
CAS RN: 33214-73-2
M. Wt: 280.28 g/mol
InChI Key: NQZPOLRJLCSBSF-UHFFFAOYSA-N
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Description

3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as ANBMTA and is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs). ANBMTA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.

Mechanism Of Action

The exact mechanism of action of ANBMTA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever. ANBMTA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

ANBMTA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. ANBMTA has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, ANBMTA has been found to have antioxidant properties, which may contribute to its anticancer activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using ANBMTA in lab experiments is its relatively low cost and ease of synthesis. ANBMTA has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experiments. However, ANBMTA has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the study of ANBMTA. One area of research is the development of new synthetic methods for ANBMTA that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of ANBMTA. Finally, the potential use of ANBMTA in combination with other drugs for the treatment of cancer should be explored further.
In conclusion, ANBMTA is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to have anticancer activity. ANBMTA has advantages and limitations for lab experiments, and future directions for research include the development of new synthetic methods and investigation of its molecular mechanisms.

Synthesis Methods

ANBMTA can be synthesized through a multistep process that involves the reaction of 3-methylbutanoic acid with acetic anhydride, followed by the reaction of the resulting compound with 4-amino-3-nitrophenol in the presence of a catalyst. The final product is obtained through the process of recrystallization.

Scientific Research Applications

ANBMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. ANBMTA has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer activity.

properties

CAS RN

33214-73-2

Product Name

3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

3-(4-acetamido-3-nitrophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H16N2O5/c1-8(16)14-10-5-4-9(6-11(10)15(19)20)13(2,3)7-12(17)18/h4-6H,7H2,1-3H3,(H,14,16)(H,17,18)

InChI Key

NQZPOLRJLCSBSF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-]

Other CAS RN

33214-73-2

Origin of Product

United States

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